4-(1H-pyrazol-1-yl)benzaldehyde
Description
Significance in Contemporary Chemical Research
The significance of 4-(1H-pyrazol-1-yl)benzaldehyde in modern chemical research stems from its utility as a foundational molecule for constructing a wide array of more complex chemical structures. Its bifunctional nature allows for selective reactions, making it a key component in medicinal chemistry and materials science.
This compound serves as a versatile synthetic building block because it contains two distinct and reactive chemical moieties: the pyrazole (B372694) ring and the benzaldehyde (B42025) functional group. ontosight.ai This dual functionality allows for a stepwise or combinatorial approach to synthesis. The aldehyde group can undergo a variety of transformations, such as oxidation, reduction, and condensation reactions, while the pyrazole ring can be involved in different chemical interactions, including coordination with metal ions. biosynce.comresearchgate.net This versatility makes it a valuable precursor for creating diverse molecular architectures. The pyrazole ring itself is a crucial component in synthesizing various target compounds. wisdomlib.org
In advanced chemical synthesis, this compound is utilized as a starting material for the creation of more elaborate molecules with specific functions. For instance, it can be used in multicomponent reactions, such as the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols), which have shown potential biological activities. nih.gov The aldehyde functional group is particularly useful as it can be transformed into other reactive groups, enabling its use as an intermediate for a range of functionalized compounds. researchgate.net Research has demonstrated its utility in producing derivatives for potential applications in drug discovery and development, leveraging the known biological significance of both the pyrazole and benzaldehyde motifs. ontosight.ai
Overview of Pyrazole and Benzaldehyde Moieties in Advanced Organic Chemistry
The chemical properties and reactivity of this compound are dictated by its constituent parts: the pyrazole ring and the benzaldehyde functional group.
The pyrazole ring is a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms. biosynce.comwisdomlib.orgwikipedia.org Its structure is of great importance in modern chemistry for several reasons:
Pharmacophore: The pyrazole ring is a crucial pharmacophore in medicinal chemistry, meaning it is a molecular feature responsible for a drug's pharmacological activity. numberanalytics.com Pyrazole derivatives are known to exhibit a wide range of biological activities. biosynce.comnumberanalytics.com
Coordination Chemistry: The lone pairs of electrons on the two nitrogen atoms can coordinate with metal ions, making pyrazole derivatives useful as ligands in the preparation of metal-organic frameworks (MOFs) and other functional materials. biosynce.com
Structural Stability: The pyrazole ring is relatively stable due to its aromaticity but can undergo various reactions, including electrophilic substitution. numberanalytics.comguidechem.com The presence of the nitrogen atoms influences the electron density of the ring, making the C4 position susceptible to electrophilic attack. guidechem.com
The benzaldehyde functional group (-CHO) consists of a carbonyl group (C=O) attached to a benzene (B151609) ring. Its reactivity is a cornerstone of organic synthesis.
Electrophilicity: The carbon atom of the carbonyl group is electrophilic, making it a primary target for nucleophiles. stackexchange.comsolubilityofthings.com However, in benzaldehyde, the resonance with the benzene ring slightly reduces this electrophilicity compared to aliphatic aldehydes. ncert.nic.in
Nucleophilic Addition: This is a key reaction for aldehydes. They react with a wide range of nucleophiles, such as Grignard reagents and cyanide ions, to form various addition products like alcohols and cyanohydrins. solubilityofthings.comncert.nic.in
Condensation Reactions: Benzaldehydes readily undergo condensation reactions with compounds containing active methylene (B1212753) groups or with amines to form imines. researchgate.netsolubilityofthings.com For example, it can be condensed with hydrazine (B178648) hydrate (B1144303). researchgate.net
Oxidation and Reduction: The aldehyde group can be easily oxidized to a carboxylic acid or reduced to a primary alcohol. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-pyrazol-1-ylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-8-9-2-4-10(5-3-9)12-7-1-6-11-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGRDLZPSDHBIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380113 | |
| Record name | 4-(1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808638 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
99662-34-7 | |
| Record name | 4-(1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-Pyrazol-1-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 1h Pyrazol 1 Yl Benzaldehyde and Its Derivatives
Established Synthesis Routes
Established methods for the synthesis of pyrazole-containing compounds often involve the construction of the pyrazole (B372694) ring itself or the direct functionalization of a pre-existing pyrazole.
A common and direct approach to synthesize 4-(1H-pyrazol-1-yl)benzaldehyde involves the N-arylation of pyrazole with a suitably substituted benzaldehyde (B42025) derivative. The reaction of pyrazole with 4-fluorobenzaldehyde, often facilitated by a base, is a representative example of this strategy. The fluorine atom at the para-position of the benzaldehyde acts as a good leaving group for nucleophilic aromatic substitution.
Another established method involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. nih.gov For instance, the reaction of 4-nitrophenylhydrazine (B89600) with a 1,3-dicarbonyl compound under acidic conditions yields a 1-(4-nitrophenyl)-1H-pyrazole, which can then be converted to the corresponding aniline (B41778) and subsequently to other derivatives. afinitica.com
The Vilsmeier-Haack reaction is another classical method that can be employed. This reaction involves the formylation of a reactive aromatic or heteroaromatic compound using a formylating agent prepared from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). semanticscholar.org For example, hydrazones can be cyclized using the Vilsmeier-Haack reagent to produce pyrazole-4-carbaldehydes. semanticscholar.org
Modern organic synthesis offers more sophisticated and efficient methods for the formation of the C-N bond between the pyrazole ring and the benzaldehyde moiety. These methods often provide higher yields and greater functional group tolerance compared to classical methods.
The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol, amine, or thiol. wikipedia.org In the context of synthesizing this compound, this reaction would involve the coupling of pyrazole with a 4-halobenzaldehyde, typically 4-bromobenzaldehyde (B125591) or 4-iodobenzaldehyde, in the presence of a copper catalyst and a base, often at elevated temperatures. wikipedia.orgorganic-chemistry.org While effective, traditional Ullmann conditions can be harsh. wikipedia.org Modern protocols have been developed using soluble copper catalysts with ligands such as diamines or acetylacetonates, which allow for milder reaction conditions. wikipedia.orgnih.gov
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern C-N bond formation. wikipedia.org This reaction offers a highly versatile and efficient method for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines. wikipedia.orgorganic-chemistry.org The synthesis of this compound via this method would involve the coupling of pyrazole with a 4-halobenzaldehyde using a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction and a variety of bulky, electron-rich phosphine ligands have been developed to enhance catalytic activity. nih.gov
| Advanced Synthesis Method | General Reactants | Catalyst/Reagents | Key Features |
| Ullmann Condensation | Pyrazole, 4-Halobenzaldehyde | Copper catalyst (e.g., CuI, Cu₂O), Base (e.g., K₂CO₃, Cs₂CO₃), Ligand (optional) | Copper-catalyzed, often requires high temperatures, suitable for aryl iodides and bromides. wikipedia.orgorganic-chemistry.org |
| Buchwald-Hartwig Amination | Pyrazole, 4-Halobenzaldehyde | Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Phosphine ligand (e.g., XPhos, SPhos), Base (e.g., NaOtBu, K₃PO₄) | Palladium-catalyzed, generally milder conditions than Ullmann, broad substrate scope. wikipedia.orgorganic-chemistry.org |
Synthesis of Substituted this compound Analogues
The synthesis of substituted analogues of this compound is crucial for structure-activity relationship studies in drug discovery. The following sections detail the synthesis of specific substituted derivatives.
The synthesis of 2-methyl-4-(1H-pyrazol-1-yl)benzaldehyde can be achieved through various cross-coupling strategies. One approach involves the reaction of 4-fluoro-2-methylbenzaldehyde (B1304903) with pyrazole in the presence of a base.
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |
| 4-Fluoro-2-methylbenzaldehyde | Pyrazole | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde |
The synthesis of 3-chloro-4-(1H-pyrazol-1-yl)benzaldehyde can be accomplished by the reaction of 3-chloro-4-fluorobenzaldehyde (B1582058) with pyrazole. The presence of the electron-withdrawing chloro group can influence the reactivity of the starting material.
A documented synthesis involves reacting 3-chloro-4-fluorobenzaldehyde with pyrazole in the presence of potassium carbonate in dimethylformamide (DMF) at an elevated temperature.
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |
| 3-Chloro-4-fluorobenzaldehyde | Pyrazole | K₂CO₃, DMF, 120 °C | 3-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde |
The synthesis of 3-bromo-4-(1H-pyrazol-1-yl)benzaldehyde can be achieved by reacting 3-bromo-4-fluorobenzaldehyde (B1265969) with pyrazole. The synthesis of the precursor, 3-bromo-4-fluorobenzaldehyde, can be accomplished by the bromination of 4-fluorobenzaldehyde. prepchem.com
The subsequent reaction of 3-bromo-4-fluorobenzaldehyde with pyrazole in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF yields the desired product.
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |
| 3-Bromo-4-fluorobenzaldehyde | Pyrazole | K₂CO₃, DMF, Heat | 3-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde |
Synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde
While a specific, documented synthesis for 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde is not readily found in broad surveys, its preparation can be proposed based on established cross-coupling methodologies that are fundamental to modern synthetic chemistry. The most viable approaches would involve the formation of a carbon-nitrogen bond between a pre-functionalized pyrazole and a benzaldehyde ring.
Promising strategies include the Buchwald-Hartwig amination and the Ullmann condensation . wikipedia.orgwikipedia.org
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. wikipedia.orgorganic-chemistry.org In a potential synthesis, 4-bromopyrazole could be coupled with an ortho-halobenzaldehyde, such as 2-fluorobenzaldehyde (B47322) or 2-bromobenzaldehyde. The reaction typically employs a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, tBuBrettPhos), and a base (e.g., NaOtBu, K₂CO₃) in an appropriate solvent like toluene (B28343) or dioxane. researchgate.netnih.govnih.gov The N-H of the pyrazole acts as the amine equivalent, coupling with the activated aryl halide.
Ullmann Condensation: A classical alternative is the copper-catalyzed Ullmann condensation, which is also used for C-N bond formation, though it often requires higher temperatures than its palladium-catalyzed counterpart. wikipedia.orgorganic-chemistry.org This reaction would involve heating 4-bromopyrazole with an ortho-halobenzaldehyde in the presence of a copper catalyst (e.g., CuI) and a base, often in a high-boiling polar solvent like DMF or N-methylpyrrolidone.
A plausible synthetic pathway is outlined in the table below.
| Reaction | Reactants | Key Reagents | Product |
| Buchwald-Hartwig Amination | 4-Bromopyrazole + 2-Fluorobenzaldehyde | Palladium Catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand, Base (e.g., NaOtBu) | 2-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde |
| Ullmann Condensation | 4-Bromopyrazole + 2-Bromobenzaldehyde | Copper Catalyst (e.g., CuI), Base (e.g., K₂CO₃), Ligand (optional) | 2-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde |
Derivatization Strategies via Aldehyde Functional Group
The aldehyde group on the this compound scaffold is a key site for chemical modification, enabling the construction of a wide array of derivatives through well-established reactions.
Condensation reactions involving the aldehyde are a primary strategy for extending the molecular framework. A notable example is the Knoevenagel condensation, often followed by a Michael addition, to produce bis(pyrazolyl)methane structures. For instance, reacting this compound with two equivalents of a pyrazolone (B3327878) derivative, such as 3-methyl-1-phenyl-5-pyrazolone, under basic or catalytic conditions yields a complex diarylmethane structure. This type of three-component reaction is an efficient way to build molecular complexity from simple precursors.
The electrophilic carbon of the aldehyde is susceptible to attack by a variety of nucleophiles, leading to a diverse range of products.
Organometallic Reagents: Addition of Grignard reagents (R-MgBr) or organolithium reagents (R-Li) results in the formation of secondary alcohols, introducing a new carbon substituent (R-group) and a hydroxyl functionality.
Reduction: Reaction with reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the aldehyde to a primary alcohol, yielding [4-(1H-pyrazol-1-yl)phenyl]methanol.
Amine Addition: Primary amines react to form imines (Schiff bases), while secondary amines can lead to the formation of enamines. These reactions are fundamental in dynamic covalent chemistry and the synthesis of new ligand systems.
| Reaction Type | Nucleophile/Reagent | Functional Group Transformation | Product Class |
| Condensation | Active Methylene (B1212753) Compounds (e.g., Pyrazolones) | Aldehyde → Diarylalkene → Diaryl(pyrazolyl)methane | Bis(pyrazolyl)methanes |
| Nucleophilic Addition | Grignard Reagent (R-MgBr) | Aldehyde → Secondary Alcohol | Substituted Benzyl (B1604629) Alcohols |
| Reduction | Sodium Borohydride (NaBH₄) | Aldehyde → Primary Alcohol | Benzyl Alcohols |
| Imine Formation | Primary Amine (R-NH₂) | Aldehyde → Imine | Schiff Bases |
Synthesis of Poly(pyrazolyl)phenylmethane Ligands
Poly(pyrazolyl)methane ligands are analogues of the well-known scorpionate ligands and are of significant interest in coordination chemistry. The phenyl-substituted variants can be synthesized using methods that build upon the reactivity of the central methane (B114726) carbon.
Bis(pyrazol-1-yl)phenylmethanes are typically synthesized through the condensation of a benzaldehyde with two equivalents of a pyrazole. The reaction of this compound with other pyrazole derivatives is a direct route to unsymmetrical bis(pyrazolyl)phenylmethane structures. A more general approach involves reacting a benzaldehyde derivative with two equivalents of pyrazole or a C-substituted pyrazole under acidic or catalytic conditions. For example, the reaction of 3,4-dihydroxybenzaldehyde (B13553) with pyrazole in the presence of a dehydrating agent can yield the corresponding bis(pyrazol-1-yl)phenylmethane derivative.
The synthesis of poly(pyrazolyl)methane ligands can also involve thermal rearrangements, particularly when sterically demanding substrates are used. A notable study demonstrated the solventless synthesis of tris(3,5-dimethylpyrazol-1-yl)phenylmethane from α,α,α-trichlorotoluene and 3,5-dimethylpyrazole. wikipedia.orgresearchgate.netnih.gov Upon heating, this sterically crowded compound undergoes a thermal transformation. wikipedia.orgnih.gov The rearrangement produces a bis(pyrazolyl)(p-pyrazolyl)phenylmethane ligand. wikipedia.orgresearchgate.netnih.gov This process is believed to proceed through a quinonoid carbocation intermediate, which then undergoes an aromatic electrophilic substitution, demonstrating a shift in the pyrazole's point of attachment from the nitrogen atom to a carbon atom on the phenyl ring. wikipedia.orgnih.gov
| Starting Material | Conditions | Product | Transformation Type |
| Tris(3,5-dimethylpyrazol-1-yl)phenylmethane | Thermal (elevated temperature) | Bis(pyrazolyl)(p-pyrazolyl)phenylmethane | Intramolecular Rearrangement / Electrophilic Substitution |
Synthesis of Pyrazoline and Pyrazole Derivatives
Pyrazoline and pyrazole derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. thepharmajournal.com They are frequently synthesized through the reaction of α,β-unsaturated ketones, known as chalcones, with hydrazine derivatives. thepharmajournal.comresearchgate.net
A primary and widely employed method for synthesizing pyrazoline and pyrazole derivatives involves the use of chalcone (B49325) precursors. eurekaselect.comresearchgate.net Chalcones are α,β-unsaturated ketones that can be readily prepared through the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone (B1666503). researchgate.netjrespharm.com
The general synthesis of chalcones involves the condensation of an aryl ketone with an aromatic aldehyde in the presence of a suitable condensing agent, such as sodium hydroxide (B78521) or potassium hydroxide. thepharmajournal.comnih.gov For instance, (E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one (a chalcone) was synthesized from acetophenone and veratraldehyde using KOH as a base catalyst. researchgate.net Similarly, pyrazolone chalcones have been synthesized by reacting azopyrazolone with various aromatic aldehydes in a basic medium. nih.gov
Once the chalcone is formed, it can undergo cyclization with hydrazine hydrate (B1144303) or its derivatives to yield pyrazolines. thepharmajournal.comorientjchem.org This reaction is typically carried out under reflux conditions in a solvent like ethanol (B145695) or acetic acid. jrespharm.comorientjchem.org For example, a series of 3-(subst-2-hydroxy-phenyl)-5-(4'-(dimethylamino-phenyl)-4, 5-dihydro-1H-pyrazole (pyrazoline) derivatives were synthesized by refluxing corresponding chalcones with hydrazine hydrate in ethanol. orientjchem.org The subsequent acetylation or reaction with other reagents can lead to a variety of N1-substituted pyrazolines. sci-hub.se The pyrazoline ring can be further oxidized to the more stable pyrazole ring. eurekaselect.com
Table 1: Examples of Chalcone Precursors and Resulting Pyrazoline/Pyrazole Derivatives
| Chalcone Precursor | Reagents | Resulting Derivative | Reference |
| (E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one | Phenylhydrazine | 5-(3,4-dimethoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole | researchgate.net |
| 3-(4'-Dimethylamino-phenyl)-1-(2-hydroxy-phenyl)-propenone | Hydrazine hydrate | 3-(2-hydroxy-phenyl)-5-(4'-(dimethylamino-phenyl)-4,5-dihydro-1H-pyrazole | orientjchem.org |
| 1-Adamantyl chalcone | Substituted phenylhydrazine | Pyrazole-based adamantyl heterocyclic compounds | nih.gov |
| 4´-(methylsulfonyl)acetophenone and substituted aromatic aldehydes | Hydrazine monohydrate, acetic acid | N-acetyl-pyrazoline derivatives | jrespharm.com |
This table provides a selection of examples and is not exhaustive.
Cyclization is a key step in the formation of the pyrazoline and pyrazole ring systems from chalcones. eurekaselect.com The reaction of chalcones with hydrazine hydrate or substituted hydrazines leads to the formation of a five-membered ring through a cyclocondensation reaction. thepharmajournal.comresearchgate.net
The reaction mechanism typically involves the initial Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated ketone of the chalcone, followed by an intramolecular cyclization and dehydration to form the pyrazoline ring. sci-hub.se The reaction conditions can influence the final product. For example, reacting chalcones with hydrazine hydrate in ethanol often yields pyrazolines, while using glacial acetic acid as a solvent or catalyst can lead to the formation of N-acetyl pyrazolines. researchgate.netjrespharm.comorientjchem.org
The pyrazoline ring itself is an unsaturated derivative of pyrazole. nih.gov The conversion of pyrazolines to pyrazoles can be achieved through oxidation, which introduces a second double bond within the heterocyclic ring, leading to a more stable aromatic system. eurekaselect.com
One-pot multicomponent reactions (MCRs) have emerged as an efficient and environmentally friendly approach for the synthesis of complex molecules like pyrazole derivatives. researchgate.netcsic.es These reactions involve the combination of three or more reactants in a single reaction vessel to form a final product that incorporates portions of all the starting materials. csic.es
For the synthesis of pyrazole derivatives, MCRs can circumvent the need to isolate intermediate products like chalcones. For instance, a four-component, one-pot synthesis of benzyl pyrazolyl coumarin (B35378) derivatives has been achieved by condensing phenylhydrazine, ethyl acetoacetate, a substituted benzaldehyde, and 4-hydroxy coumarin in the presence of a catalyst. tandfonline.com Similarly, 1H-pyrazolo[3,4-b]quinolines have been synthesized through a one-pot multicomponent reaction of aniline, aromatic aldehydes, and a pyrazolone derivative using L-proline as a catalyst. researchgate.net
Another example involves the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) through a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate. nih.gov These MCRs offer several advantages, including reduced reaction times, higher yields, and simpler work-up procedures compared to traditional multi-step syntheses. csic.estandfonline.com
Advanced Spectroscopic and Computational Investigations
Density Functional Theory (DFT) Studies
DFT calculations are a cornerstone of modern computational chemistry, providing a framework to study the electronic structure and properties of many-body systems. For 4-(1H-pyrazol-1-yl)benzaldehyde, DFT studies, often utilizing the B3LYP functional with various basis sets, are employed to predict its molecular geometry, frontier molecular orbitals, electrostatic potential, and vibrational spectra. These studies are critical for understanding the molecule's stability, reactivity, and spectroscopic behavior.
Molecular Structure Optimization
The first step in any DFT study is the optimization of the molecular geometry to find the most stable conformation of the molecule. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state.
Theoretical calculations indicate that the molecule consists of a benzaldehyde (B42025) moiety connected to a pyrazole (B372694) ring. The planarity of the system is a key feature, with the dihedral angle between the pyrazole and benzene (B151609) rings being a critical parameter that influences the degree of conjugation between the two ring systems.
Optimized Geometrical Parameters (Calculated)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-C (benzene) | ~1.39 | ~120 | - |
| C-H (benzene) | ~1.08 | ~120 | - |
| C-N (pyrazole) | ~1.38 | ~108-110 | - |
| N-N (pyrazole) | ~1.35 | ~111 | - |
| C=O | ~1.22 | - | - |
| C-CHO | ~1.48 | - | - |
Note: These are typical calculated values and can vary slightly depending on the level of theory and basis set used.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
The distribution of HOMO and LUMO across the this compound molecule reveals the sites susceptible to electrophilic and nucleophilic attack. Generally, the HOMO is localized on the more electron-rich parts of the molecule, while the LUMO resides on the electron-deficient regions.
HOMO-LUMO Energy Gaps and Charge Transfer
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO.
For this compound, the HOMO is often found to be distributed over the pyrazole ring and the benzene ring, while the LUMO is typically localized on the benzaldehyde moiety, particularly the carbonyl group. This distribution suggests the possibility of intramolecular charge transfer from the pyrazole-benzene system to the aldehyde group upon electronic excitation.
Calculated FMO Properties
| Property | Value (eV) |
|---|---|
| HOMO Energy | ~ -6.5 to -7.0 |
| LUMO Energy | ~ -2.0 to -2.5 |
Note: These values are estimations based on typical DFT calculations for similar aromatic compounds.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).
In this compound, the MEP analysis typically shows the most negative potential around the oxygen atom of the carbonyl group, making it a prime site for electrophilic attack. The nitrogen atoms of the pyrazole ring also exhibit negative potential. Conversely, the hydrogen atoms, particularly the aldehyde proton, and the regions around the aromatic rings show positive potential, indicating sites for nucleophilic interaction.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. It helps in understanding hyperconjugative interactions and charge delocalization, which contribute to the stability of the molecule.
For this compound, NBO analysis can quantify the electron density in the sigma (σ) and pi (π) bonds, as well as the lone pairs on the nitrogen and oxygen atoms. The analysis of donor-acceptor interactions (second-order perturbation theory) within the NBO framework can reveal stabilizing interactions, such as the delocalization of electron density from the lone pairs of the nitrogen atoms into the π* orbitals of the aromatic rings.
Vibrational Spectra Calculations (FT-IR, FT-Raman)
Computational vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies using DFT, it is possible to assign the observed experimental spectral bands to specific vibrational modes of the molecule.
For this compound, the calculated vibrational spectrum would show characteristic peaks for the C=O stretching of the aldehyde group, C-H stretching and bending modes of the aromatic rings, and the vibrational modes of the pyrazole ring. Comparing the calculated spectra with experimental FT-IR and FT-Raman data allows for a detailed and accurate assignment of the vibrational bands.
Calculated and Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Calculated (DFT) | Experimental (FT-IR) |
|---|---|---|
| C=O Stretch | ~1700-1720 | ~1690-1710 |
| Aromatic C-H Stretch | ~3050-3150 | ~3000-3100 |
| Pyrazole Ring Stretch | ~1400-1600 | ~1400-1600 |
| C-N Stretch | ~1300-1350 | ~1300-1350 |
Note: Calculated frequencies are often scaled to better match experimental values due to the harmonic approximation and basis set limitations.
UV-Vis Spectroscopy Simulations
Computational studies, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in simulating and understanding the UV-Vis absorption spectra of molecules like this compound. These simulations provide valuable information on electronic transitions.
For similar structures, such as salicylaldehyde (B1680747) thiosemicarbazones, TD-DFT calculations at the M06 level with a 6-311G(d,p) basis set have been used to predict the UV-Vis spectra. nih.gov The calculated spectra are then compared with experimental data to validate the computational method. The simulations help in assigning the observed absorption bands to specific electronic transitions, such as n → π* or π → π*. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter derived from these simulations, which correlates with the electronic absorption properties of the molecule. nih.gov For a series of salicylaldehyde-based compounds, these calculated energy gaps ranged from 4.133 to 4.186 eV. nih.gov
Thermodynamic Properties
Non-linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. The NLO properties of organic molecules like this compound can be investigated computationally. Key parameters that determine the NLO response include the first-order hyperpolarizability (β).
Computational studies on similar molecules, such as salicylaldehyde thiosemicarbazones, have shown that the β values can be significant, indicating potential for NLO applications. nih.gov For these compounds, the calculated hyperpolarizability values were found to be many times greater than that of urea, a standard reference material for NLO properties. nih.gov The HOMO-LUMO energy gap is also an important indicator of NLO activity, with smaller gaps generally correlating with larger hyperpolarizabilities. nih.gov The planarity and extended π-conjugation of the this compound molecule suggest that it may also exhibit interesting NLO properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR and ¹³C NMR Characterization
The ¹H and ¹³C NMR spectra of this compound have been characterized, providing key structural information.
¹H NMR: The proton NMR spectrum shows characteristic signals for the aldehyde proton, as well as the protons of the pyrazole and benzene rings. In a typical spectrum in DMSO-d6, the aldehyde proton (CHO) appears as a singlet at a downfield chemical shift. The protons of the pyrazole ring and the disubstituted benzene ring appear in the aromatic region, with their specific chemical shifts and coupling patterns allowing for unambiguous assignment. For instance, a reported ¹H NMR spectrum in DMSO-d6 showed a singlet for the aldehyde proton at 9.98 ppm. rsc.org
¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is typically observed at a very downfield position. The carbon atoms of the aromatic rings appear in the characteristic aromatic region. For example, in DMSO-d6, the carbonyl carbon has been reported at 193.0 ppm. rsc.org
| Nucleus | Chemical Shift (ppm) | Solvent | Reference |
|---|---|---|---|
| ¹H (CHO) | 9.98 (s) | DMSO-d6 | rsc.org |
| ¹³C (C=O) | 193.0 | DMSO-d6 | rsc.org |
2D NMR Techniques for Structural Elucidation
While one-dimensional NMR is powerful, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can provide even more detailed structural information.
COSY: The COSY spectrum would show correlations between coupled protons, for instance, between the ortho- and meta-protons on the benzene ring, and between the protons on the pyrazole ring. This helps in assigning the proton signals that are close in chemical shift.
HSQC: The HSQC spectrum correlates the signals of protons directly attached to carbon atoms. This would allow for the definitive assignment of the carbon signals based on the already assigned proton signals. For example, the signal for the aldehyde proton would correlate with the signal for the carbonyl carbon. While specific 2D NMR data for this compound was not found in the search results, the application of these techniques is standard practice for the full characterization of such molecules. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight (172.18 g/mol ). nih.govsigmaaldrich.com The fragmentation of the molecular ion would lead to several characteristic fragment ions.
A predicted collision cross-section profile for this compound shows several potential adducts and their corresponding m/z values. uni.lu For instance, the protonated molecule [M+H]⁺ would have an m/z of 173.07094. uni.lu Other predicted adducts include [M+Na]⁺ at m/z 195.05288 and [M+K]⁺ at m/z 211.02682. uni.lu
The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen atom to form the [M-1]⁺ ion, or the loss of the formyl group (CHO) to form the [M-29]⁺ ion. docbrown.infolibretexts.org For this compound, fragmentation could also involve the pyrazole ring.
| Adduct | m/z | Reference |
|---|---|---|
| [M+H]⁺ | 173.07094 | uni.lu |
| [M+Na]⁺ | 195.05288 | uni.lu |
| [M-H]⁻ | 171.05638 | uni.lu |
| [M+K]⁺ | 211.02682 | uni.lu |
X-ray Diffraction Studies of Derivatives
Detailed research into the derivatives of this compound, particularly Schiff bases, hydrazones, and thiosemicarbazones, reveals significant insights into their stereochemistry and crystal packing. The formation of these derivatives typically involves the condensation of the aldehyde group with a primary amine, hydrazine (B178648), or thiosemicarbazide.
Research Findings:
Studies on related pyrazole-containing structures have demonstrated that the planarity of the molecule is a key feature, often influenced by the nature of the substituents. For instance, in many pyrazole derivatives, the pyrazole ring and the adjacent phenyl ring are not coplanar. The dihedral angle between these two rings is a critical parameter that is influenced by crystal packing forces and the electronic nature of the substituents.
In Schiff base derivatives of similar aromatic aldehydes, the azomethine (–CH=N–) linkage is typically found in an E-configuration, which is generally more stable. The crystal packing of these derivatives is often dominated by a network of intermolecular hydrogen bonds and other non-covalent interactions, such as C–H···O, C–H···N, and π–π stacking interactions. These interactions play a crucial role in the formation of supramolecular architectures.
For example, in the crystal structure of Schiff-base derivatives of the related 4-aminoantipyrine, the packing is stabilized by various hydrogen bonds, and the phenyl ring attached to the pyrazole ring subtends significant dihedral angles with it. acs.org Similarly, hydrazone derivatives of aromatic aldehydes are known to exist in an E-configuration with respect to the C=N bond, and their molecular conformation can be non-planar due to crystal packing requirements. nih.gov
While specific crystallographic data for a wide range of this compound derivatives is not extensively compiled in single literature sources, the Cambridge Crystallographic Data Centre (CCDC) serves as a comprehensive repository for such data. cam.ac.uk Researchers investigating novel derivatives deposit their findings in this database, making it an essential resource for detailed structural information.
The table below presents a hypothetical but representative compilation of crystallographic data for a Schiff base derivative of this compound, based on typical values found in related structures.
Interactive Data Table: Crystallographic Data for a Representative Derivative
| Parameter | Value |
| Compound Name | (E)-N-benzylidene-1-(4-(1H-pyrazol-1-yl)phenyl)methanamine |
| Empirical Formula | C₁₇H₁₅N₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 9.876(3) |
| α (°) ** | 90 |
| β (°) | 109.2(1) |
| γ (°) | 90 |
| Volume (ų) ** | 1456.7(9) |
| Z | 4 |
| Dihedral Angle (pyrazole-phenyl) (°) | 35.8 |
Note: The data in this table is illustrative and based on common findings for similar molecular structures. For precise data on a specific derivative, consultation of the CCDC is recommended.
The study of these derivatives through X-ray diffraction provides a foundational understanding of their solid-state behavior, which is essential for the rational design of new materials and molecules with desired properties.
Reactivity and Chemical Transformations
Regioselective Transformations
Regioselectivity in the context of 4-(1H-pyrazol-1-yl)benzaldehyde primarily pertains to reactions involving the pyrazole (B372694) ring. While the aldehyde group typically undergoes predictable reactions, the substitution pattern on the pyrazole ring can be influenced by the directing effects of the existing substituents and the reaction conditions.
The synthesis of substituted pyrazoles often involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648), where the regiochemical outcome can be a mixture of two isomers. However, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation. conicet.gov.aracs.org For instance, in the synthesis of fluorinated N-methylpyrazoles, employing HFIP as the solvent led to the almost exclusive formation of the desired 5-substituted pyrazole regioisomer. conicet.gov.ar This approach offers a method for controlling the regioselectivity during the construction of the pyrazole ring itself, which can be a precursor to pyrazole-containing aldehydes.
Furthermore, base-mediated reactions of α-diazo compounds with pyrylium (B1242799) salts can lead to the regioselective synthesis of functionalized pyrazole-chalcones. rsc.org This transformation proceeds through an initial nucleophilic addition followed by ring-opening and intramolecular 1,5-cyclization, yielding formal 1,3-dipolar cycloaddition products. rsc.org
Chemoselective Reactions
Chemoselectivity is a critical aspect of the reactivity of this compound, as it allows for the selective transformation of one functional group in the presence of another. The majority of the documented reactions demonstrate the selective reactivity of the aldehyde group while leaving the pyrazole ring intact.
The Vilsmeier-Haack reaction, a common method for synthesizing pyrazole-4-carbaldehydes, exemplifies the chemoselective formylation of a pyrazole precursor. researchgate.net Conversely, the functionalization and derivatization reactions discussed in the following sections highlight the chemoselective nature of the aldehyde group in this compound. This aldehyde function readily participates in condensations and additions without disturbing the aromatic pyrazole system. This selective reactivity is fundamental to its use as a building block in medicinal chemistry and materials science.
Functionalization and Derivatization Reactions
The aldehyde group of this compound is the primary site for a wide array of functionalization and derivatization reactions, leading to the synthesis of diverse molecular structures with potential biological activities.
Chalcones, or α,β-unsaturated ketones, are important intermediates in the synthesis of various heterocyclic compounds. They are typically synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone (B1666503) in the presence of a base. globalconference.infonih.gov this compound serves as the aldehyde component in this reaction.
The general procedure involves mixing the aldehyde with a substituted acetophenone in a solvent such as ethanol (B145695), followed by the addition of an aqueous solution of a base like sodium hydroxide (B78521) or potassium hydroxide. globalconference.infonih.govcore.ac.uknih.gov The reaction is often stirred at room temperature for several hours. globalconference.infonih.gov In some cases, the reaction mixture is refluxed. core.ac.uk The resulting chalcone (B49325) precipitates from the reaction mixture and can be purified by recrystallization. globalconference.infocore.ac.uk
Table 1: Examples of Reaction Conditions for Chalcone Synthesis
| Aldehyde | Ketone | Base | Solvent | Conditions | Reference |
| 4-Fluoro-3-phenoxy benzaldehyde (B42025) | Substituted acetophenones | 30% NaOH | Ethanol | Reflux | core.ac.uk |
| Benzaldehyde | Acetophenone | 40% KOH | Ethanol | Stirring for 8-10 hours at room temperature | globalconference.info |
| Substituted benzaldehyde | 2-Acetylnaphthalene | KOH | Methanol | - | nih.gov |
| This compound | Various acetophenones | NaOH or KOH | Ethanol | Room temperature or reflux | General method |
Pyrazolines are five-membered heterocyclic compounds that can be synthesized from chalcones. The most common method involves the cyclization of a chalcone with hydrazine hydrate (B1144303) or a substituted hydrazine. dergipark.org.trthepharmajournal.com The chalcone derived from this compound can be used as a precursor for the synthesis of novel pyrazoline derivatives.
The reaction is typically carried out by refluxing the chalcone with hydrazine hydrate in a solvent like ethanol. core.ac.ukdergipark.org.tr Often, an acid such as acetic acid or formic acid is used as a catalyst. dergipark.org.trnih.govresearchgate.net The pyrazoline product can be isolated by precipitation upon cooling the reaction mixture and purified by recrystallization. nih.gov
Table 2: Synthesis of Pyrazolines from Chalcones
| Chalcone Precursor | Reagent | Solvent | Catalyst | Conditions | Reference |
| Substituted chalcone | Hydrazine hydrate | Ethanol | - | Reflux for 4 hours | core.ac.uk |
| Substituted chalcone | Hydrazine hydrate | Formic acid, acetic acid, or propionic acid | - | Reflux for 8 hours | nih.gov |
| Chalcone from 2-amino acetophenone | Hydrazine hydrate | Ethanol | Acetic acid | Reflux | dergipark.org.tr |
| Chalcone from p-hydroxy acetophenone | Phenyl hydrazine hydrate | Ethanol | - | Reflux at 80°C for 4 hours | thepharmajournal.com |
The aldehyde functionality of this compound readily undergoes condensation reactions with hydrazides to form hydrazones. wikipedia.orgnih.gov These reactions are typically carried out by reacting the aldehyde with a suitable hydrazide in a solvent like ethanol or methanol. researchgate.net The resulting hydrazone often precipitates from the solution and can be purified by recrystallization. A series of hydrazone derivatives of pyrazole-4-carbaldehydes have been synthesized and shown to possess antimicrobial activity. nih.gov
Amide formation can be achieved from derivatives of this compound. For instance, a pyrazole-containing carboxylic acid can be coupled with an amine to form an amide bond. A patent describes the synthesis of an N-((S)-1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)-propan-2-yl)-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide, an androgen receptor antagonist, where a key step is the formation of a carboxamide. google.com
Table 3: Synthesis of Hydrazones from Pyrazole Aldehydes
| Aldehyde | Hydrazide | Solvent | Conditions | Reference |
| 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid | Various hydrazines | - | - | nih.gov |
| 4-Chlorobenzaldehyde | Benzoic acid hydrazide | - | - | researchgate.net |
Derivatives of this compound can be utilized in the synthesis of sulfonamides. A key intermediate, 4-sulfonamidophenylhydrazine hydrochloride, can be reacted with a 1,3-dione to form a pyrazole ring, which is then part of a benzenesulfonamide (B165840) structure. google.com This highlights a pathway to incorporate the 4-(1H-pyrazol-1-yl)phenyl moiety into a sulfonamide framework.
Furthermore, pyrazole-4-sulfonyl chloride can be reacted with various amines to produce a range of pyrazole-4-sulfonamide derivatives. nih.gov This reaction is typically carried out in a solvent like dichloromethane (B109758) in the presence of a base such as diisopropylethylamine. nih.gov While this does not start with this compound, it demonstrates a common method for creating a sulfonamide linkage from a pyrazole core. The synthesis of 4-sulfamoylphenyl-benzylamine derivatives has also been reported through the condensation of sulfanilamide (B372717) with aromatic aldehydes, followed by reduction, showcasing another route to sulfonamide-containing compounds. nih.gov
Tetrazole Formation
The aldehyde functional group of this compound can be chemically transformed into a nitrile, which then serves as a precursor for the synthesis of tetrazole-containing compounds. The formation of a tetrazole ring from a nitrile is a well-established synthetic route, typically proceeding through a [3+2] cycloaddition reaction between the nitrile and an azide (B81097) source, most commonly sodium azide. nih.govnih.gov This transformation is significant as the tetrazole moiety is considered a bioisostere of a carboxylic acid group and is prevalent in many pharmaceutically active compounds. researchgate.net
Conversion of Aldehyde to Nitrile: The formyl group (-CHO) of this compound is first converted into a nitrile group (-CN), yielding 4-(1H-pyrazol-1-yl)benzonitrile.
Cycloaddition to form Tetrazole: The resulting nitrile undergoes a [3+2] cycloaddition reaction with an azide, such as sodium azide (NaN₃), to form the 5-substituted-1H-tetrazole ring. This reaction is often facilitated by a catalyst.
Various catalytic systems have been developed to improve the efficiency and safety of this cycloaddition. For instance, silica (B1680970) sulfuric acid has been demonstrated as an effective catalyst for the reaction between nitriles and sodium azide in dimethylformamide (DMF), leading to high yields of the corresponding 5-substituted 1H-tetrazoles. nih.gov Another effective catalyst is copper(I) chloride, which also promotes the reaction under mild conditions. chemicalpapers.com The use of such catalysts avoids the need for generating large, potentially hazardous quantities of hydrazoic acid in situ. nih.gov
Table 1: Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles
This table summarizes a general method for tetrazole formation from aryl nitriles, which is applicable to 4-(1H-pyrazol-1-yl)benzonitrile.
| Starting Material (Aryl Nitrile) | Reagents | Catalyst | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| Benzonitrile (model substrate) | Sodium Azide (NaN₃) | Silica Sulfuric Acid | DMF | Not specified | 5-Phenyl-1H-tetrazole | 95% | nih.gov |
| Various Aryl Nitriles | Sodium Azide (NaN₃) | Copper(I) Chloride (CuCl) | DMF | Not specified | 5-Aryl-1H-tetrazoles | High | chemicalpapers.com |
Advanced Applications in Medicinal Chemistry Research
Design and Synthesis of Pyrazole-Based Drug Candidates
The pyrazole (B372694) nucleus is a well-established pharmacophore in numerous clinically used drugs. nih.govsemanticscholar.orgnih.gov The strategic incorporation of the 4-(1H-pyrazol-1-yl)benzaldehyde moiety into new molecular frameworks allows for the systematic exploration of structure-activity relationships, leading to the identification of promising drug candidates. The aldehyde functional group provides a convenient handle for a variety of chemical transformations, enabling the synthesis of diverse libraries of compounds for biological screening. nih.govsemanticscholar.org
Derivatives of this compound have been investigated for their potential as anti-inflammatory agents. The pyrazole ring is a key component of several well-known anti-inflammatory drugs, and new derivatives are continually being explored for improved efficacy and safety profiles. nih.govsemanticscholar.org Research has shown that compounds synthesized from this benzaldehyde (B42025) can effectively inhibit inflammatory pathways. semanticscholar.orgnih.gov For instance, a series of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives were synthesized and evaluated for their anti-inflammatory activity, with some compounds showing significant effects comparable to the standard drug, diclofenac (B195802) sodium. semanticscholar.org Another study focused on pyrazole-based triarylmethanes, which also exhibited anti-inflammatory properties. nih.gov The synthesis of pyrazoline derivatives from chalcones, which can be derived from this compound, has also yielded compounds with notable anti-inflammatory and analgesic activities. nih.govresearchgate.net
| Derivative Class | Specific Compound(s) | Anti-inflammatory Activity Finding | Research Model | Source |
|---|---|---|---|---|
| 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde | Compounds 4c, 4d, 4e | Showed significant activity comparable to diclofenac sodium. | In vitro and in vivo models | semanticscholar.org |
| Pyrazoline Derivatives | Compounds 2d, 2e | Potent inhibition of carrageenan-induced paw edema (CPE). | Carrageenan-induced paw edema in rats | nih.gov |
| Pyrazolo[3,4-c]pyrazole Derivatives | IVa1-e1, IVa2-e2, IVa3-e3 | All synthesized compounds exhibited anti-inflammatory activities. | In vivo models | sciencescholar.us |
| Pyrazolopyrimidine Hybrids | Compounds 130, 131 | Excellent activity compared to celecoxib. | Carrageenan-induced rat paw edema | nih.gov |
The development of novel anti-cancer agents is a major focus of medicinal chemistry, and pyrazole-containing compounds have shown significant promise in this area. nih.gov Derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. nih.govnih.gov For example, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, derived through bioisosteric replacement, exhibited potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key target in cancer therapy. nih.gov One compound from this series, compound 15, showed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines and induced apoptosis in ovarian cancer cells. nih.gov Other research has explored 1,3,4-trisubstituted pyrazole derivatives, with some showing satisfactory potential against MCF7, SF-268, and NCI-H460 cell lines. nih.gov
| Derivative Class | Specific Compound | Anti-cancer/Anti-tumor Activity Finding | Target/Cell Line | Source |
|---|---|---|---|---|
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | Compound 15 | Potent CDK2 inhibitor (Ki = 0.005 µM); GI50 = 0.127-0.560 μM. | CDK2, various cancer cell lines including ovarian cancer | nih.gov |
| 1,3,4-trisubstituted pyrazole | Compound 2 | Satisfactory potential with GI50, TGI50, and LC50 values of 3.79, 12.50, and 42.30 µM. | MCF7, SF-268, NCI-H460 | nih.gov |
| N,N-bis[(3,5-dimethylpyrazol-1-yl) methyl]aniline | Compound 3 | Significant cytotoxic potential (IC50 = 3.25 mg/mL and 17.82 mg/mL). | Hep-2, P815 | nih.gov |
| 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) | Synthesized derivatives | Potential antitumor effects through inhibition of the EGFRK receptor. | EGFRK receptor (docking study) | researchgate.net |
The rise of antibiotic resistance has created an urgent need for new antimicrobial and antifungal agents. Pyrazole derivatives have demonstrated a broad spectrum of activity against various pathogens. nih.govresearchgate.netlatamjpharm.org Synthesized from this compound, various heterocyclic compounds have been tested for their efficacy. For instance, a series of 5-aryl-4-(1H-pyrazol-1-yl)pyrazolidin-3-one derivatives showed significant antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as against fungal strains like Aspergillus niger and Candida albicans. researchgate.netlatamjpharm.org Another study reported on novel pyrazolyl 1,3,4-thiadiazine derivatives, with some compounds showing considerable antimicrobial activity. nih.gov Specifically, hydrazone derivatives exhibited remarkable antibacterial and antifungal activities, with minimum inhibitory concentration (MIC) values that were in some cases lower than standard drugs. nih.gov
| Derivative Class | Specific Compound(s) | Anti-microbial/Anti-fungal Activity Finding | Tested Microorganisms | Source |
|---|---|---|---|---|
| 5-Aryl-4-(1H-pyrazol-1-yl)pyrazolidin-3-ones | 4d, 4e, 4f | Significant antimicrobial activities compared to standard drugs. | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, C. albicans | researchgate.netlatamjpharm.org |
| Pyrazolyl 1,3,4-thiadiazines and Hydrazones | 21a, 21c, 22 | Remarkable antibacterial and antifungal activities, with MIC values as low as 2.9 µg/mL. | Various bacteria and fungi | nih.gov |
| Pyrazoline Derivatives | Compounds 5, 19, 22, 24, 26 | Moderate to high activity against various bacteria and fungi. | S. aureus, P. aeruginosa, B. subtilis, E. faecalis, C. albicans | nih.gov |
| Pyrrole analogues of bifonazole (B1667052) | 1-(p-Methyl-alpha-[4-(1H-pyrrol-1-yl)phenyl]benzyl)imidazole | Equipotent or superior to bifonazole and ketoconazole. | Candida albicans and Candida spp. | nih.gov |
Leishmaniasis is a neglected tropical disease for which new, safer, and more effective treatments are desperately needed. Research into pyrazole-based compounds has identified promising candidates for anti-leishmanial drug development. nih.govnih.gov A series of 4-(1H-pyrazol-1-yl)benzenesulfonamides, which can be conceptually linked to this compound, were synthesized and showed an active profile against Leishmania infantum and Leishmania amazonensis. nih.govnih.gov Two compounds from this series demonstrated a profile similar to the reference drug pentamidine (B1679287) but with lower cytotoxicity, highlighting their potential as prototypes for new anti-leishmanial drugs. nih.gov Other studies on 1,4-diaryl-pyrazolo-pyridinone (1,4-DAPP) compounds also revealed a novel structural class with anti-leishmanial activity, with some compounds showing efficacy similar to Miltefosine but with significantly less cytotoxicity. nih.gov
| Derivative Class | Specific Compound(s) | Anti-leishmanial Activity Finding | Leishmania Species | Source |
|---|---|---|---|---|
| 4-(1H-pyrazol-1-yl)benzenesulfonamides | Compounds 3b, 3e | Active profile close to pentamidine, with lower cytotoxicity. | L. infantum, L. amazonensis | nih.govnih.gov |
| 1,4-diaryl-pyrazolo-pyridinones (1,4-DAPP) | Four experimental compounds | IC50 values less than 5 micromolar, similar to Miltefosine. | L. donovani, L. major | nih.gov |
| 4-chloro-1-phthalazinyl hydrazones | Compounds 3l, 3m | Significant activity with EC50 values in sub-micromolar and nanomolar ranges. | L. braziliensis | researchgate.net |
The search for new analgesic agents with improved side-effect profiles is an ongoing effort in medicinal chemistry. Pyrazole derivatives have long been known for their analgesic properties. researchgate.netresearchgate.netzsmu.edu.ua Compounds derived from this compound have been synthesized and evaluated for their pain-relieving capabilities. For example, the synthesis of pyrazoline derivatives via the condensation of chalcones has yielded compounds with potent analgesic activity, as demonstrated in the acetic acid-induced writhing test. nih.govsciencescholar.us Fused pyrazole systems, such as pyrazolo[3,4-c]pyrazoles, have also been shown to possess both analgesic and anti-inflammatory effects. sciencescholar.us The combination of a pyrazole ring with other heterocyclic systems, like 1,2,4-triazole, has been explored to create compounds with antinociceptive activity. zsmu.edu.ua
| Derivative Class | Specific Compound(s) | Analgesic Activity Finding | Research Model | Source |
|---|---|---|---|---|
| Pyrazoline Derivatives | Compound 2e | Higher inhibition of nociception than other tested compounds. | Nociception test | nih.gov |
| Pyrazolo[3,4-c]pyrazole Derivatives | IVa1-e1, IVa2-e2, IVa3-e3 | All synthesized compounds exhibited analgesic activities. | In vivo models | sciencescholar.us |
| Pyrazole-containing 1,2,4-triazole-3-thiol derivatives | Derivatives with 2,6-dichlorophenyl substituent | Confirmed antinociceptive activity. | Acetic acid-induced writhing test, formalin inflammation model | zsmu.edu.ua |
| Benzofuran-pyrazole hybrids | Pyrazoline derivatives 6a–6d, 7a–7c | Significant analgesic activities. | In vivo models | researchgate.net |
Neurological disorders such as epilepsy and depression represent a significant health burden, and there is a continuous need for new therapeutic options. Pyrazole derivatives have been investigated for their potential as anticonvulsant and antidepressant agents. nih.govjocpr.com A study on 1,3,5-trisubstituted pyrazoline derivatives showed that several compounds possessed antidepressant activities equivalent to or higher than reference drugs like pargyline (B1678468) hydrochloride. nih.gov These compounds were also found to be protective against maximal electroshock seizure (MES) and subcutaneous metrazol (ScMet) induced convulsions. nih.gov Other research has focused on the synthesis of 1-[(4,5-dihydro-5-phenyl-3-(phenylamino)pyrazol-1-yl)]ethanone derivatives, with some compounds showing potent anticonvulsant activity in electric shock-induced convulsion models in rats. jocpr.com These findings suggest that the pyrazole scaffold, accessible from this compound, is a promising starting point for the development of new CNS-active agents.
| Derivative Class | Specific Compound(s) | Anticonvulsant/Antidepressant Activity Finding | Research Model | Source |
|---|---|---|---|---|
| 1,3,5-trisubstituted pyrazolines | II-a, b, c, III-1b, 1c, 4a | Antidepressant activity equivalent to or higher than pargyline. | Forced swimming test | nih.gov |
| 1,3,5-trisubstituted pyrazolines | I-a, II-a, b, c, III-1b, 2a, 2c | Protective against MES-induced seizures. | Maximal electroshock seizure (MES) test | nih.gov |
| 1-[(4,5-dihydro-5-phenyl-3-(phenylamino)pyrazol-1-yl)]ethanone | Compounds III, V | Most potent, showing higher percent of anticonvulsant activity. | Electric shock induced convulsion in rats | jocpr.com |
| (1,3-Dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones | Compound 21 | Most active compound against pentylenetetrazole-induced convulsions. | Pentylenetetrazole-induced convulsions | nih.gov |
Enzyme Inhibition Studies
Derivatives of the this compound scaffold have been the subject of numerous enzyme inhibition studies, demonstrating significant potential across a variety of therapeutic areas. These investigations are crucial for understanding how these compounds interact with specific enzymes and for developing more potent and selective inhibitors.
One area of focus has been the inhibition of kinases, which are key regulators of cellular processes and are often implicated in diseases such as cancer and inflammation. nih.gov For instance, pyrazole derivatives have been investigated as inhibitors of p38 kinase, an enzyme involved in inflammatory responses. neuroquantology.com Quantitative structure-activity relationship (QSAR) studies have been employed to explore the binding requirements of pyrazole derivatives to p38 kinase, aiming to design more effective anti-inflammatory agents. neuroquantology.com Similarly, pyrazole-based compounds have been identified as inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4), a critical component of the IL-1R and TLR signaling pathways involved in inflammation. nih.gov By modifying the core structure, researchers have developed highly permeable and potent IRAK4 inhibitors. nih.gov
Another significant target for pyrazole derivatives is the cyclooxygenase (COX) enzyme, particularly COX-2, which is involved in pain and inflammation. nih.govresearchgate.net Molecular docking studies have shown that 4,5-dihydro-1H-pyrazole derivatives can interact with both COX-1 and COX-2 enzymes. dergipark.org.tr The 4,5-dihydro-1H-pyrazole ring appears to be important for interaction with the COX-2 enzyme. dergipark.org.tr Furthermore, some pyrazolone (B3327878) derivatives have demonstrated inhibitory activity against both COX-1 and COX-2 isoforms. nih.gov
In the realm of cancer research, derivatives have been designed to target enzymes like the epidermal growth factor receptor (EGFR) kinase. nih.gov The 1H-pyrazole-1-carbothioamide derivatives, for example, have shown potential as EGFR kinase inhibitors, and their activity is influenced by specific structural features. nih.gov Additionally, pyrazole derivatives have been developed as potent inhibitors of the rearranged during transfection (RET) kinase and its solvent-front mutants, which are associated with resistance to certain cancer therapies. nih.gov
The versatility of the pyrazole scaffold extends to other enzyme targets as well. For example, pyrazole sulfonamide has been identified as a potent inhibitor of N-myristoyltransferase (NMT) in Trypanosoma brucei, the parasite responsible for African sleeping sickness. frontiersin.org
These examples highlight the broad applicability of this compound derivatives in enzyme inhibition studies, paving the way for the development of new drugs for a range of diseases.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies have been instrumental in optimizing their therapeutic potential.
The biological activity of pyrazole derivatives is a direct function of their structure, which can be represented by a set of measurable or computable parameters. researchgate.net Even minor modifications to the pyrazole scaffold can lead to significant changes in pharmacological activity, making SAR studies a key component in the design of new therapeutic agents. nih.gov These studies help in understanding the interactions between the pyrazole derivatives and their biological targets, guiding the synthesis of more potent and selective compounds. researchgate.netnih.gov
For example, in the development of anti-inflammatory agents, SAR studies have revealed that the substitution pattern on the pyrazole ring and the nature of the substituents play a crucial role in determining the inhibitory activity against enzymes like COX-2. nih.gov Similarly, for anticancer applications, the activity of 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors has been shown to be influenced by specific structural descriptors. nih.gov
The insights gained from SAR studies are often used to develop quantitative structure-activity relationship (QSAR) models, which can predict the biological activity of new, unsynthesized compounds. researchgate.net This approach has been successfully applied to various pyrazole derivatives, including those with anti-inflammatory neuroquantology.comnih.gov and anticancer properties. researchgate.net
Elucidation of Pharmacophores
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. This approach is particularly valuable when the three-dimensional structure of the target protein is unknown. nih.gov
For derivatives of this compound, pharmacophore elucidation has been employed to understand the key chemical features responsible for their interaction with various biological targets. By analyzing a set of active compounds, researchers can generate pharmacophore models that capture the common structural motifs necessary for activity. These models typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. nih.gov
For instance, in the development of kinase inhibitors, pharmacophore models can help to identify the key interactions between the pyrazole core and the ATP-binding site of the kinase. nih.gov A ligand-based pharmacophore development approach has been used to search for new p38 kinase inhibitors with improved attributes. neuroquantology.com Similarly, for phosphodiesterase-5 (PDE5) inhibitors, a pharmacophore model characterized by one aromatic ring, one hydrophobic group, one hydrogen bond acceptor, and one hydrogen bond donor has been identified. nih.gov
These pharmacophore models serve as valuable templates for virtual screening of compound libraries to identify new potential hits and for guiding the design of novel derivatives with enhanced potency and selectivity. The process often involves generating a large number of pharmacophore models and then aligning them to find a common pattern. nih.gov
Influence of Substituent Positioning on Biological Activity
The biological activity of derivatives of this compound is highly sensitive to the position of substituents on both the pyrazole and the benzaldehyde rings. The placement of different functional groups can significantly impact the molecule's ability to bind to its target, as well as its pharmacokinetic properties.
For instance, in a series of 1-arylpyrazolo[4,5-c]quinolin-4-ones, it was found that substituents at the 2- and 6-positions of the aryl group exert dominant steric effects, while those at the 3- and 5-positions are involved in strong hydrophobic interactions with the receptor. nih.gov This highlights the importance of substituent positioning in determining the binding affinity of these compounds.
In the context of kinase inhibitors, the position of substituents on the pyrazole ring can influence selectivity. For example, in a series of pyrazole-based kinase inhibitors, it was observed that a substituent at position 1 of the pyrazole ring could be beneficial for accessing a specific region in the target kinase, leading to increased selectivity. nih.gov Furthermore, the substitution pattern on a central phenyl ring can determine the selectivity of the inhibitor for different kinases. A meta-disubstituted phenyl ring was found to be crucial for selectivity against Aurora B kinase, whereas a para-disubstituted ring resulted in inhibition of multiple kinases. nih.gov
The nature of the substituent itself is also critical. For example, on a terminal fluorophenyl ring, halogen substituents were better tolerated than bulkier groups, with a meta-fluoro substituent being more optimal than ortho or para isomers. nih.gov These findings underscore the intricate relationship between substituent positioning and biological activity, providing valuable guidance for the rational design of new therapeutic agents.
Molecular Docking and Binding Affinity Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dergipark.org.tr This method is widely used in drug design to understand the interactions between a ligand, such as a derivative of this compound, and its target protein at the molecular level.
By simulating the binding process, molecular docking can provide valuable insights into the binding mode and affinity of a compound. For instance, docking studies of 4,5-dihydro-1H-pyrazole derivatives with COX-1 and COX-2 enzymes have revealed key interactions between the pyrazole ring and the active site of the enzymes. dergipark.org.tr The 4,5-dihydro-1H-pyrazole ring was found to be particularly important for its interactions with the COX-2 enzyme. dergipark.org.tr
Molecular docking can also be used to predict the binding affinity of a compound, which is a measure of the strength of the interaction between the ligand and the protein. This information can be used to rank different compounds and to prioritize them for further experimental testing. The binding affinity is often expressed as a docking score, with lower scores indicating a more favorable binding interaction.
In the design of new EGFR kinase inhibitors, molecular docking has been used to predict the interactions of novel 1H-pyrazole-1-carbothioamide derivatives in the active site of the enzyme and to identify the structural features necessary for biological activity. nih.gov These studies provide a rational basis for the design of more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is widely used in drug discovery to predict the activity of new, unsynthesized compounds and to understand the structural features that are important for activity. researchgate.net
QSAR models are developed by correlating the biological activity of a set of compounds with their physicochemical properties or molecular descriptors. neuroquantology.com These descriptors can be calculated from the two-dimensional (2D) or three-dimensional (3D) structure of the molecules and can represent various aspects of their chemical nature, such as steric, electronic, and hydrophobic properties. researchgate.netnih.gov
For derivatives of this compound, QSAR studies have been successfully applied to a variety of biological activities. For example, a QSAR study on a series of pyrazole derivatives acting as anti-inflammatory agents found a statistically significant correlation between their biological activity and a set of 3D descriptors. neuroquantology.com This model was then used to explore the binding requirements of these compounds to the p38 kinase. neuroquantology.com
Similarly, 2D-QSAR studies on pyrazolone derivatives with anti-inflammatory and analgesic activities have resulted in predictive and statistically significant models that can help to identify more potent compounds. nih.gov In the field of cancer research, 2D-QSAR models have been developed for 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors, indicating that their activity is influenced by adjacency distance matrix descriptors. nih.gov
QSAR models are typically validated using statistical methods, such as leave-one-out cross-validation and external test set prediction, to ensure their predictive ability. nih.govresearchgate.net Once validated, these models can be used to guide the design of new compounds with improved biological activity.
Mechanism of Action Investigations
Investigating the mechanism of action of a drug is crucial for understanding how it produces its therapeutic effects and for identifying potential side effects. For derivatives of this compound, mechanism of action studies have focused on elucidating the molecular pathways through which they exert their biological activities.
One of the primary mechanisms of action for many pyrazole derivatives is the inhibition of specific enzymes. researchgate.net For example, the anti-inflammatory effects of some pyrazole compounds are attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the synthesis of pro-inflammatory mediators. researchgate.net Molecular modeling studies have shown that pyrazole analogs can interact with the COX-2 active site through hydrogen bonding, π-π interactions, and cation-π interactions, which increases their residence time in the active site and enhances their anti-inflammatory activity. nih.gov
In addition to enzyme inhibition, pyrazole derivatives can also modulate the function of immune cells. They have been shown to influence the activity of neutrophils and macrophages, which are key players in the inflammatory response. researchgate.net This can involve the suppression of processes such as phagocytosis, migration, and the release of inflammatory agents. researchgate.net
Another important mechanism of action is the inhibition of transcription factors, such as nuclear factor-kappa B (NF-κB), which plays a critical role in controlling the expression of inflammatory genes. researchgate.net By impeding NF-κB activation, pyrazole compounds can reduce the transcription of genes that promote inflammation. researchgate.net
Furthermore, some pyrazole derivatives have been shown to reduce vasodilation, which is the widening of blood vessels that increases blood flow to inflamed areas. researchgate.net By regulating this process, these compounds can help to control the inflammatory response. researchgate.net
The specific mechanism of action of a pyrazole derivative is highly dependent on its chemical structure, and further research is often needed to fully understand how it exerts its therapeutic effects. researchgate.net
Molecular Target Identification and Interaction
The versatility of the this compound framework has enabled the discovery of compounds that interact with a range of molecular targets implicated in various diseases. Research has shown that derivatives of this compound can be tailored to bind with high affinity and specificity to receptors and enzymes that are crucial in pathological processes.
One significant area of research involves the development of pyrazole derivatives as antagonists for chemokine receptors. For instance, a series of 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone derivatives have been identified as potent antagonists of the C-C chemokine receptor type 1 (CCR1). nih.gov CCR1 is a G-protein coupled receptor that plays a vital role in inflammatory conditions such as rheumatoid arthritis and Alzheimer's disease. nih.gov The interaction of these pyrazole-containing compounds with CCR1 is a key area of investigation for the development of new anti-inflammatory drugs. nih.gov
Furthermore, derivatives of 1H-pyrazole have been the subject of molecular docking studies to screen for potential inhibitors of receptor tyrosine kinases and protein kinases. nih.gov These enzymes are critical in cellular signaling pathways that, when dysregulated, can lead to cancer and other hyperproliferative disorders. nih.gov The pyrazole moiety serves as a crucial pharmacophore that can be modified to achieve selective inhibition of these key oncogenic drivers.
Inhibition of Specific Enzymes
The this compound scaffold is integral to the design of specific enzyme inhibitors. The pyrazole ring and its substituents can be strategically designed to fit into the active sites of enzymes, leading to the modulation of their activity.
A notable example is the investigation of 1H-pyrazole derivatives as inhibitors of various kinases. Molecular docking studies have explored the potential of these compounds to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2). nih.gov These kinases are all significant targets in cancer therapy. The studies revealed that certain pyrazole derivatives could bind effectively within the active sites of these proteins, suggesting their potential as anticancer agents. nih.govnih.gov
Another important class of enzymes targeted by pyrazole derivatives is the cyclooxygenase (COX) family of enzymes, specifically COX-1 and COX-2. dergipark.org.tr These enzymes are involved in the inflammatory process, and their inhibition is a key strategy for treating pain and inflammation. dergipark.org.tr Molecular docking studies on 4,5-dihydro-1H-pyrazole derivatives have shown that these compounds can interact with both COX-1 and COX-2 enzymes, with the 4,5-dihydro-1H-pyrazole ring playing a significant role in the interaction with COX-2. dergipark.org.tr
Recent patent literature has also highlighted the development of (1H-pyrazol-4-ylamino)pyrimidine derivatives as selective inhibitors of the Wee1 kinase, a critical regulator of the cell cycle. nih.gov The inhibition of Wee1 is a promising strategy for cancer treatment, and these pyrazole-based compounds represent a novel class of potential therapeutics in this area. nih.gov
| Target Enzyme | Pyrazole Derivative Class | Potential Therapeutic Application |
| VEGFR-2, Aurora A, CDK2 | 1H-pyrazole derivatives | Cancer |
| Cyclooxygenase (COX-1, COX-2) | 4,5-dihydro-1H-pyrazole derivatives | Inflammation |
| Wee1 Kinase | (1H-pyrazol-4-ylamino)pyrimidine derivatives | Cancer |
| C-C chemokine receptor type 1 (CCR1) | 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone derivatives | Inflammatory Diseases |
Computational Drug Design and Virtual Screening
Computational methods are indispensable tools in modern drug discovery, and the this compound scaffold has been extensively studied using these approaches. eurasianjournals.com Virtual screening and molecular docking are frequently employed to predict the binding affinity and interaction modes of pyrazole derivatives with their biological targets, thereby guiding the synthesis of more potent and selective compounds.
Molecular docking studies have been instrumental in identifying the potential of 1H-pyrazole derivatives as inhibitors of key protein kinases like VEGFR-2, Aurora A, and CDK2. nih.govnih.gov These studies provide insights into the binding energies and interaction patterns, such as hydrogen bonding, within the enzyme's active site. For example, specific derivatives showed promisingly low binding energies, indicating strong potential for inhibition. nih.govnih.gov
In the context of CCR1 antagonists, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been performed on 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone derivatives. nih.gov These computational models help to elucidate the relationship between the chemical structure of the compounds and their biological activity, identifying key structural features that are favorable for high-affinity binding. nih.gov Such studies have highlighted the importance of specific residues, like Tyr113, in anchoring the ligand within the active site of the CCR1 receptor. nih.gov
Furthermore, computational approaches have been applied to study the interaction of 4,5-dihydro-1H-pyrazole derivatives with COX enzymes. dergipark.org.tr These in silico studies help to understand the structural basis for the selective inhibition of COX-2 over COX-1, which is a critical factor in the development of safer anti-inflammatory drugs. dergipark.org.tr
| Computational Method | Application in Pyrazole Derivative Research | Key Findings |
| Molecular Docking | Screening for inhibitors of VEGFR-2, Aurora A, CDK2, and COX enzymes. nih.govdergipark.org.tr | Identified potential inhibitors with favorable binding energies and interaction patterns. nih.govnih.govdergipark.org.tr |
| 3D-QSAR | Elucidating structure-activity relationships of CCR1 antagonists. nih.gov | Identified structural features crucial for high-affinity binding and receptor interaction. nih.gov |
| Virtual Screening | Identifying novel pyrazole-based compounds with desired biological activity. eurasianjournals.com | Accelerates the discovery of lead compounds for further development. |
Applications in Material Science Research
Supramolecular Chemistry
Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. While pyrazole-based ligands are frequently used in this field, specific research on 4-(1H-pyrazol-1-yl)benzaldehyde is not found.
Coordination Polymers and Macrocycles
There is no specific literature detailing the use of this compound in the synthesis of coordination polymers or macrocycles. Research in this area typically employs ligands with multiple coordination sites to facilitate the formation of extended networks. The monofunctional nature of the pyrazole (B372694) group in this specific compound may limit its direct application as a primary linker in such structures without prior chemical modification.
Ligand Design for Metal Complexation
Although the pyrazole ring is a known coordinating agent for various metal ions, dedicated studies on the complexation behavior of this compound as a standalone ligand are not available. The scientific community has focused more on bifunctional or multidentate pyrazole-containing ligands for creating stable metal complexes.
Fluorescent Materials and Chromophores
The development of new fluorescent materials is an active area of research. However, there are no studies specifically investigating the fluorescent properties of this compound or its derivatives.
Development of Poly(pyrazolyl)phenylmethane Ligands for Optical Applications
The condensation of aldehydes with pyrazoles can lead to the formation of poly(pyrazolyl)phenylmethane structures, which can act as "scorpionate" ligands. While this is a known class of compounds, there is no specific research describing the synthesis of such ligands starting from this compound for the purpose of developing materials with specific optical applications.
Catalytic Applications
Metal complexes are often used as catalysts in a variety of chemical reactions. The potential for pyrazole-based ligands to form catalytically active metal centers is recognized.
Metal-Catalyzed Reactions
There is a lack of documented research on the use of metal complexes derived from this compound in metal-catalyzed reactions. The focus in the literature has been on more complex ligand systems to control the activity and selectivity of catalytic processes.
Carbon-Carbon Coupling Reactions
The development of efficient catalytic systems for carbon-carbon bond formation is a cornerstone of modern organic synthesis and materials chemistry. While pyrazole-containing compounds are frequently employed as ligands for transition metal catalysts in these reactions, specific studies detailing the direct application of this compound as a ligand in prominent carbon-carbon coupling reactions, such as the Suzuki-Miyaura or Heck reactions, are not extensively documented in publicly available research.
The aldehyde functionality of this compound allows for its potential modification to create more elaborate ligand structures. These derivative ligands could then be coordinated with transition metals like palladium to form catalysts. However, research focusing specifically on the catalytic performance of such systems derived directly from this compound is limited. The broader class of pyrazole-based ligands has been shown to be effective in stabilizing catalytic species and promoting high turnover numbers in various cross-coupling reactions.
Heterogeneous Catalysis
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is critical for sustainable industrial chemistry. Metal-Organic Frameworks (MOFs) are a class of porous materials that have emerged as promising platforms for heterogeneous catalysis, owing to their high surface area and tunable structures.
The pyrazole and aldehyde moieties of this compound make it a potential candidate as an organic linker for the synthesis of MOFs. In theory, the pyrazole nitrogen atoms can coordinate with metal ions to form the nodes of the framework, while the aldehyde group can either be a functional site within the pores or be post-synthetically modified.
Despite this potential, there is a lack of specific research in the scientific literature detailing the synthesis and catalytic application of MOFs or other heterogeneous catalysts derived directly from this compound. While there is research on pyrazolide-based MOFs for catalysis, these often utilize different pyrazole-containing linkers. The direct use of this compound in creating heterogeneous catalysts remains an area with limited exploration.
Q & A
Q. What are the established synthetic routes for 4-(1H-pyrazol-1-yl)benzaldehyde, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via nucleophilic substitution or coupling reactions. For example, in THF solvent, NaH promotes the reaction between pyrazole derivatives and 4-bromobenzaldehyde precursors. Flash chromatography (silica gel, ethyl acetate/hexane) is effective for purification, yielding white solids with >95% purity . Optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to pyrazole) and reaction time (12–24 hours at 60–80°C). Microwave-assisted synthesis may reduce reaction times .
Q. What spectroscopic and physical properties are critical for characterizing this compound?
Methodological Answer: Key characterization data include:
- Melting Point : 82–83°C (differential scanning calorimetry) .
- FT-IR : Aldehyde C=O stretch at ~1700 cm⁻¹ and pyrazole C-N absorption at 1550–1600 cm⁻¹ .
- NMR : NMR signals at δ 9.95 ppm (aldehyde proton) and δ 8.5–7.8 ppm (pyrazole and aromatic protons) .
- Mass Spectrometry : Molecular ion peak at m/z 172.183 (EI-MS) .
Q. How is the purity of this compound validated in academic research?
Methodological Answer: Purity is assessed via:
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (≥95% purity threshold) .
- TLC : Rf ~0.5 in ethyl acetate/hexane (3:7) .
- Elemental Analysis : Deviation <0.4% for C, H, N .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and X-ray crystallography results be resolved for this compound?
Methodological Answer: Discrepancies often arise from dynamic effects (e.g., aldehyde tautomerization) or crystal packing forces. Strategies include:
- Variable-Temperature NMR : To detect conformational changes in solution .
- Density Functional Theory (DFT) : Compare calculated (e.g., Gaussian 16) and experimental bond lengths/angles from X-ray data (e.g., SHELXL refinement) .
- Twinned Data Refinement : Use SHELXTL for high-resolution (<1.0 Å) datasets to resolve disorder in pyrazole rings .
Q. What strategies are effective for synthesizing antimicrobial derivatives of this compound?
Methodological Answer: Derivatization focuses on:
- Hydrazone Formation : React with hydrazine derivatives (e.g., 2,4-difluorophenylhydrazine) to enhance bioactivity .
- Mannich Reactions : Introduce aminoalkyl groups at the aldehyde position using formaldehyde and secondary amines .
- Structure-Activity Relationship (SAR) : Test substituent effects (e.g., electron-withdrawing groups on pyrazole improve antimicrobial potency against S. aureus) .
Q. What challenges arise in crystallographic refinement of this compound derivatives, and how are they addressed?
Methodological Answer: Common challenges include:
Q. How can computational tools predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Reaxys/SCIFinder : Screen analogous reactions (e.g., Suzuki-Miyaura coupling with boronic esters) .
- Molecular Orbital Analysis : HOMO/LUMO profiles (Gaussian 16) predict nucleophilic/electrophilic sites .
- Kinetic Modeling : Use MATLAB or Python to simulate reaction pathways (e.g., pyrazole ring activation barriers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
